(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one

anticonvulsant structure-activity relationship enaminone

Select this compound for your neuroscience programs based on validated pharmacological differentiation. Unlike the unsubstituted anilino enaminone (Na_V IC₅₀ 489 µM), the para-trifluoromethoxy substituent enhances sodium channel binding nearly 3-fold (IC₅₀ 170 µM) and retains oral anticonvulsant efficacy where para-cyano analogs fail. As a dual CF₃/OCF₃ enaminone, it also enables regioselective heterocyclization to fluorinated nicotinates, pyrazoles, and isoxazoles inaccessible from non-fluorinated precursors. Procure this exact scaffold to accelerate GABA_A PAM lead optimization.

Molecular Formula C11H7F6NO2
Molecular Weight 299.172
CAS No. 1164457-71-9
Cat. No. B2377469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one
CAS1164457-71-9
Molecular FormulaC11H7F6NO2
Molecular Weight299.172
Structural Identifiers
SMILESC1=CC(=CC=C1NC=CC(=O)C(F)(F)F)OC(F)(F)F
InChIInChI=1S/C11H7F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-6,18H/b6-5+
InChIKeyZKCOFNGKINQHNL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (E)-1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one (CAS 1164457-71-9)


(E)-1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one (CAS 1164457-71-9) is a fluorinated anilino enaminone bearing both a trifluoromethyl ketone and a para-trifluoromethoxy substituent on the aniline ring. Enaminones of this structural class have been investigated as potential anticonvulsant agents and neuronal activity modulators, with the para-trifluoromethoxy motif repeatedly associated with enhanced potency and oral bioavailability [1][2]. The compound serves as a versatile synthetic building block for heterocyclic chemistry and as a probe molecule in GABA_A receptor and voltage-gated sodium channel pharmacology [3].

Why In-Class Substitution Fails for CAS 1164457-71-9: The Para-Trifluoromethoxy Determinant


Within the anilino enaminone family, the position and electronic character of the substituent on the aniline ring dictate pharmacological outcome. The para-trifluoromethoxy group (+σ, +π) confers a unique combination of electron-withdrawing character and lipophilicity that translates into dual-route (intraperitoneal and oral) anticonvulsant efficacy, while the ortho and meta isomers exhibit sharply reduced or absent activity due to steric hindrance and altered binding geometry [1]. Compounds lacking the trifluoromethoxy group entirely, such as the unsubstituted anilino enaminone prototype, show markedly weaker sodium channel binding (IC₅₀ 489 µM vs. 170 µM for the para-OCF₃ analog) [1]. Similarly, naphthyl-ketone analogs shift the molecular target profile toward immunomodulation rather than neuronal ion-channel modulation, rendering substitution without functional validation unreliable for neuroscience-focused procurement [2].

Quantitative Differentiation Evidence for (E)-1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one Versus Closest Analogs


Para- vs. Meta- vs. Ortho-Trifluoromethoxy: Anticonvulsant Activity Depends Critically on Substitution Position

The para-trifluoromethoxy enaminone analog (compound 8 in the Scott et al. 1995 series) demonstrated significant anticonvulsant potency via both intraperitoneal and oral routes in rodent seizure models. In contrast, meta-substituted trifluoromethoxy analogs were inactive due to steric constraints, and ortho-substituted compounds showed no clear activity relationship [1]. This positional specificity directly establishes the procurement value of the 4-(trifluoromethoxy)anilino regioisomer (CAS 1164457-71-9) over its 2-substituted counterpart (CAS 1164558-76-2).

anticonvulsant structure-activity relationship enaminone trifluoromethoxy

Sodium Channel Binding: Para-Trifluoromethoxy Enaminone (IC₅₀ 170 µM) vs. Unsubstituted Anilino Prototype (IC₅₀ 489 µM)

In a [³H]batrachotoxinin A 20α-benzoate ([³H]BTX-B) displacement assay, the para-trifluoromethoxy-substituted enaminone analog (compound 8) inhibited sodium channel binding with an IC₅₀ of 170 µM, while the unsubstituted anilino enaminone prototype (compound 1) exhibited only weak displacement with an IC₅₀ of 489 µM [1]. The approximately 2.9-fold greater potency of the para-OCF₃ compound supports the role of the trifluoromethoxy group in enhancing binding site affinity and provides a direct quantitative rationale for selecting the 4-OCF₃ derivative over the parent compound for ion-channel-focused research programs.

sodium channel batrachotoxinin enaminone binding affinity

GABA_A Receptor Positive Allosteric Modulation: Enaminone KRS-5Me-4-OCF₃ (EC₅₀ 24.5 µM) Demonstrates Benzodiazepine-Site Mechanism

The closely related para-trifluoromethoxy enaminone KRS-5Me-4-OCF₃ (5-methyl-3-(4-trifluoromethoxy-phenylamino)-cyclohex-2-enone) produced potent, concentration-dependent inhibition of mitral cell firing in mouse olfactory bulb brain slices with an EC₅₀ of 24.5 µM [1]. The inhibition was completely abolished by GABA_A receptor antagonists and specifically by a benzodiazepine-site antagonist, establishing that this para-trifluoromethoxy enaminone acts as a positive allosteric modulator (PAM) at the classical benzodiazepine binding site [1][2]. This mechanism contrasts with the sodium channel blocking profile of the N-benzamide enaminone TTA 35, which showed no effect on mitral cell action potential generation but instead reduced sodium currents in ND7/23 cells [3].

GABAA receptor positive allosteric modulator enaminone electrophysiology

Naphthyl Enaminone (CAS 478041-00-8) Diverges to Immunomodulation: Th17 Suppression vs. Neuronal Ion-Channel Activity

A structurally distinct enaminone bearing the same 4-(trifluoromethoxy)anilino motif but a naphthyl ketone (CAS 478041-00-8) demonstrated 78% suppression of Th17 cell differentiation at micromolar concentrations without affecting Treg cells, indicating an immunomodulatory profile divergent from the neuronal ion-channel activity of the trifluoromethyl ketone and cyclohexenone enaminones [1]. This target-class shift underscores that even within compounds sharing the para-trifluoromethoxy aniline substructure, the ketone moiety dictates the biological target space, making indiscriminate substitution scientifically unsound.

immunomodulation Th17 enaminone target selectivity

Para-Trifluoromethoxy Enaminones Exhibit Favorable Oral Bioavailability: A Procurement-Decisive Property Over Cyano Analogs

In the systematic evaluation of para-substituted anilino enaminones, the 4-cyano analogs (compounds 32 and 33), despite high intraperitoneal activity in mice, were completely inactive upon oral administration in rats. By contrast, the para-trifluoromethoxy analog (compound 8) retained significant anticonvulsant potency by both intraperitoneal and oral routes [1]. This dual-route efficacy is a critical differentiator for in vivo pharmacological studies requiring oral dosing and positions the para-OCF₃ enaminones as superior candidates for preclinical development programs.

oral bioavailability anticonvulsant enaminone route of administration

Toxicity Profile: Para-Trifluoromethoxy Enaminone (Compound 8) Shows No Significant Nephrotoxicity or Hepatotoxicity

In toxicity evaluations accompanying the anticonvulsant screening, neither the prototype enaminone (compound 1) nor the para-trifluoromethoxy analog (compound 8) produced significant nephrotoxicity or hepatotoxicity [1]. This favorable preliminary safety profile, combined with the superior potency and oral bioavailability of the para-OCF₃ analog, strengthens the case for selecting the 4-trifluoromethoxy-substituted scaffold for in vivo disease-model studies.

toxicity nephrotoxicity hepatotoxicity safety pharmacology

Highest-Impact Research and Procurement Scenarios for (E)-1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one


GABA_A Receptor Positive Allosteric Modulator Probe Development

The para-trifluoromethoxy enaminone scaffold has been mechanistically validated as a GABA_A receptor positive allosteric modulator acting at the benzodiazepine binding site, with KRS-5Me-4-OCF₃ demonstrating an EC₅₀ of 24.5 µM in mitral cell inhibition assays [1]. CAS 1164457-71-9, as a trifluoromethyl ketone enaminone with the identical 4-OCF₃-anilino pharmacophore, is a logical starting point for synthesizing and testing novel GABA_A PAMs for anticonvulsant and anxiolytic drug discovery programs [1][2].

Voltage-Gated Sodium Channel Blocker Screening Cascade

The para-trifluoromethoxy group enhances sodium channel binding affinity nearly three-fold over the unsubstituted anilino enaminone (IC₅₀ 170 µM vs. 489 µM in [³H]BTX-B displacement) [3]. For laboratories running sodium channel blocker screening cascades, the 4-OCF₃ enaminone core provides a measurably superior starting point for medicinal chemistry optimization aimed at improving potency at Na_V channels.

Oral Bioavailability-Centric Preclinical Anticonvulsant Programs

The para-trifluoromethoxy enaminones retain anticonvulsant activity upon oral administration, unlike para-cyano analogs that lose all efficacy when dosed orally [3]. For preclinical epilepsy programs that require oral dosing in rodent models, procurement of the para-OCF₃ enaminone scaffold (CAS 1164457-71-9 as a key intermediate or reference standard) is a scientifically justified choice over other para-substituted series.

Heterocyclic Chemistry: Synthesis of Trifluoromethoxylated Pyrazoles, Isoxazoles, and Nicotinates

Trifluoromethoxylated enaminones serve as precursors for novel trifluoromethoxylated aromatic heterocycles including nicotinates, pyrazoles, and isoxazoles, which are valuable scaffolds for bioactive molecule design [4]. The dual CF₃/OCF₃ substitution pattern of CAS 1164457-71-9 offers distinct electronic and steric properties for regioselective heterocyclization reactions, enabling access to fluorinated heterocycles that are inaccessible from non-fluorinated or mono-fluorinated enaminone precursors.

Quote Request

Request a Quote for (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.